molecular formula C12H11ClN2O2 B3274073 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one CAS No. 601514-53-8

2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one

Cat. No.: B3274073
CAS No.: 601514-53-8
M. Wt: 250.68 g/mol
InChI Key: ATBOVVAHYSKSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one ( 601514-53-8) is a high-purity chemical compound offered for research and development purposes. This organic building block features a quinazolinone core, a scaffold of significant interest in medicinal chemistry due to its wide range of biological activities. The molecular formula of the compound is C12H11ClN2O2, and it has a molecular weight of 250.68 g/mol . The specific structural features—including the 2-chloro substituent and the 5-cyclopropyl group—make it a valuable and versatile intermediate for synthetic organic chemistry. Researchers can utilize this compound for various applications, such as the design and synthesis of novel molecules for pharmaceutical research, where quinazolinone derivatives are often explored. The product is accompanied by a safety data sheet. It is labeled with the signal word "Warning" and includes hazard statements H302, H315, H319, and H335, which indicate that it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use. Proper personal protective equipment and safe laboratory practices should always be employed when handling this material.

Properties

IUPAC Name

2-chloro-5-cyclopropyl-7-methoxy-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2/c1-17-7-4-8(6-2-3-6)10-9(5-7)14-12(13)15-11(10)16/h4-6H,2-3H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBOVVAHYSKSGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)N=C(NC2=O)Cl)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one is a quinazoline derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound is characterized by a unique structural arrangement, including a chloro group at the 2-position, a methoxy group at the 7-position, and a cyclopropyl substituent at the 5-position. The molecular formula is C₁₂H₁₁ClN₂O₂, with a molecular weight of approximately 250.68 g/mol.

Pharmacological Properties

Quinazoline derivatives, including this compound, have been extensively studied for their pharmacological properties. These compounds exhibit significant anti-cancer, anti-inflammatory, and anti-microbial activities. The biological activity can be attributed to their ability to inhibit various enzymes and receptors involved in disease pathways.

Key Biological Activities

  • Anti-Cancer Activity : Quinazoline derivatives have shown promise as inhibitors of kinases involved in cancer progression. For instance, studies indicate that modifications in the quinazoline structure can enhance selectivity and potency against specific cancer cell lines.
  • Anti-Inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation markers, making them potential candidates for treating inflammatory diseases.
  • Anti-Microbial Properties : The compound's ability to inhibit bacterial growth has been noted, suggesting its utility in treating infections.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound influences its biological activity. The following table illustrates how variations in substituents can significantly impact the compound's therapeutic potential:

Compound NameStructural FeaturesBiological Activity
This compoundChloro at position 2, methoxy at position 7, cyclopropyl at position 5Promising anti-cancer activity
4-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolineFluorine substitution at position 4Enhanced activity against specific cancer cell lines
N-(3-Chloro-4-fluorophenyl)-N-(7-methoxyquinazolin-6-amine)Amine substitution at position 6Potential dual-target inhibitor properties
6-Methoxyquinazolin-4(3H)-oneMethoxy group at position 6Broader spectrum of biological activity

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various quinazoline derivatives, including this compound. For instance:

  • Cyt-bd Inhibition : Research has indicated that certain quinazoline compounds exhibit inhibitory effects on cytochrome bd oxidase in Mycobacterium tuberculosis. This mechanism is crucial for developing new antituberculosis agents .
  • In Vivo Studies : In vivo experiments have demonstrated that compounds similar to this compound can effectively reduce tumor growth in animal models, highlighting their potential as anticancer agents.
  • Synergistic Effects : Combinations of quinazoline derivatives with existing therapies have shown synergistic effects, enhancing overall efficacy against resistant strains of bacteria or cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Differences from Target Compound Source
This compound Cl (2), cyclopropyl (5), OMe (7) C₁₃H₁₁ClN₂O₂ 262.69 Reference compound N/A
2-Chloro-5-cyclobutyl-7-methoxyquinazolin-4(3H)-one Cl (2), cyclobutyl (5), OMe (7) C₁₃H₁₃ClN₂O₂ 264.71 Cyclobutyl (vs. cyclopropyl) increases molecular weight and steric bulk
8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one Cl (8), 4-MeO-phenyl (3) C₁₅H₁₁ClN₂O₂ 286.71 Chlorine at position 8; aryl substitution at N3 alters electronic profile
7-Chloro-2-mercapto-3-(2-methoxy-5-methylphenyl)quinazolin-4(3H)-one Cl (7), SH (2), 2-MeO-5-Me-Ph (3) C₁₆H₁₃ClN₂O₂S 340.80 Thiol group at position 2 enhances potential for disulfide bonding
7-Fluoro-5-((tetrahydro-2H-pyran-4-yl)oxy)quinazolin-4(3H)-one F (7), THP-oxy (5) C₁₃H₁₃FN₂O₃ 264.25 Fluorine substitution and tetrahydropyranyloxy group improve metabolic stability

Pharmacological Implications

While direct activity data for the target compound are unavailable, analogs provide insights:

  • Thiol-containing derivatives (e.g., ) show enhanced metal-binding capacity, useful in designing enzyme inhibitors.
  • Fluorinated analogs (e.g., ) exhibit improved bioavailability due to fluorine’s electronegativity and metabolic resistance.
  • Aryl-substituted quinazolinones (e.g., ) demonstrate kinase inhibitory activity, suggesting the target compound’s cyclopropyl group could modulate selectivity.

Research Findings and Limitations

  • Structural Insights : The cyclopropyl group in the target compound provides a balance between steric hindrance and conformational flexibility, distinguishing it from bulkier substituents (e.g., cyclobutyl ).
  • Synthetic Challenges : Halogenation at position 2 requires precise conditions to avoid regioisomer formation, as seen in analogs like .
  • Data Gaps: No direct biological data for the target compound were found in the provided evidence.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one, and how can purity be optimized?

  • Methodology : Synthesis typically involves cyclization of substituted anthranilic acid derivatives followed by halogenation. For example:

  • Step 1 : Cyclization of 5-cyclopropyl-7-methoxy-3,4-dihydroquinazolin-4-one precursors under reflux conditions using acetic acid as a solvent .
  • Step 2 : Chlorination using phosphorus oxychloride (POCl₃) at 80–100°C for 4–6 hours to introduce the 2-chloro substituent .
  • Purification : Recrystallization from ethanol-chloroform (3:1) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths, angles, and crystal packing (e.g., monoclinic system with space group C2, similar to related quinazolinones) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Key signals include δ 3.8–4.1 ppm (methoxy group) and δ 7.2–8.3 ppm (aromatic protons) .
  • IR : Absorbance at 1680–1700 cm⁻¹ confirms the carbonyl group (C=O) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 279 [M+H]⁺) validate molecular weight .

Q. What are the stability considerations for handling and storing this compound?

  • Reactivity : Hydrolysis-prone under strong acidic/basic conditions (e.g., decomposition in 1M HCl/NaOH at 60°C within 24 hours) .
  • Storage : Stable in anhydrous environments at –20°C for >6 months. Use amber vials to prevent photodegradation .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets?

  • In vitro assays :

  • Enzyme inhibition : Use fluorescence-based assays (e.g., kinase inhibition with ATP-competitive binding, IC₅₀ determination) .
  • Receptor binding : Radioligand displacement assays (e.g., γ-aminobutyric acid (GABA) receptors, with ³H-muscimol as a tracer) .
    • Cell-based studies : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. How should contradictory data in pharmacological studies be resolved?

  • Case example : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., pH, temperature) or impurity interference.
  • Resolution :

  • Reproducibility checks : Replicate experiments under standardized conditions (pH 7.4, 37°C) .
  • Analytical validation : Confirm compound purity via HPLC before assays .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., 7-chloro-6-methoxyquinazolin-4(3H)-one) to identify trends .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • Tools :

  • Molecular docking (AutoDock Vina) : Predict binding affinity to targets like EGFR (PDB ID: 1M17) .
  • ADMET prediction (SwissADME) : Estimates logP (2.8), bioavailability (0.55), and blood-brain barrier permeability (low) .
    • Outcome : Guides structural modifications (e.g., adding hydrophilic groups to improve solubility) .

Q. How can the compound’s selectivity for specific biological pathways be enhanced?

  • Strategies :

  • Structural analogs : Synthesize derivatives with substituent variations (e.g., replacing methoxy with ethoxy to alter steric effects) .
  • SAR analysis : Compare activity of analogs (see table below) to identify critical functional groups .
DerivativeModificationIC₅₀ (EGFR Inhibition)
Parent compoundNone0.45 µM
7-Ethoxy analog–OCH₂CH₃ at position 70.38 µM
5-Cyclobutyl analogCyclobutyl at position 51.2 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one
Reactant of Route 2
2-chloro-5-cyclopropyl-7-methoxyquinazolin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.